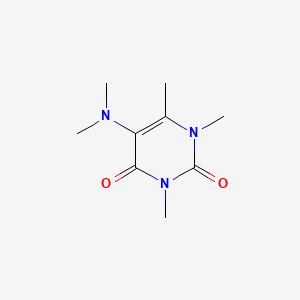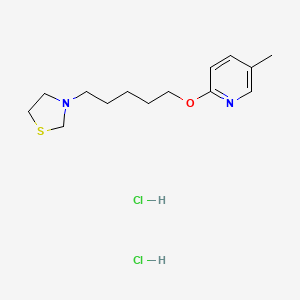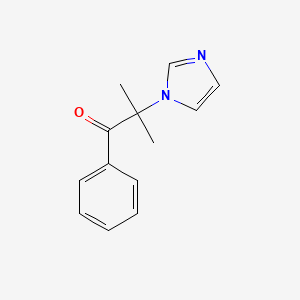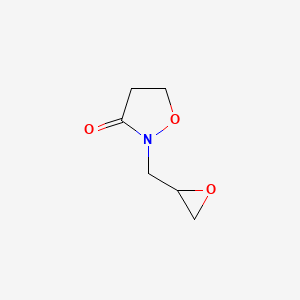
Lithium, (6-bromo-2-pyridinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of (6-bromo-2-pyridinyl)lithium typically involves the halogen-metal exchange reaction. One common method is the reaction of 6-bromo-2-pyridine with an organolithium reagent such as n-butyllithium. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures to prevent side reactions and decomposition .
Industrial Production Methods
For industrial production, the process may be scaled up using similar reaction conditions but with modifications to improve yield and efficiency. The use of continuous flow reactors and automated systems can help in maintaining the low temperatures and anhydrous conditions required for the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
(6-Bromo-2-pyridinyl)lithium undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the lithium atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically employed.
Oxidation/Reduction: Strong oxidizing or reducing agents may be required depending on the desired transformation
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is usually a biaryl compound .
Applications De Recherche Scientifique
(6-Bromo-2-pyridinyl)lithium has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: It can be used in the synthesis of pharmaceutical intermediates and active compounds.
Material Science: It is employed in the preparation of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of (6-bromo-2-pyridinyl)lithium involves its role as a nucleophile in various chemical reactions. The lithium atom, being highly electropositive, facilitates the formation of carbon-lithium bonds, which can then react with electrophiles to form new carbon-carbon or carbon-heteroatom bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (6-Chloro-2-pyridinyl)lithium
- (6-Fluoro-2-pyridinyl)lithium
- (6-Iodo-2-pyridinyl)lithium
Uniqueness
Compared to its halogenated analogs, (6-bromo-2-pyridinyl)lithium offers a balance of reactivity and stability. The bromine atom provides a good leaving group for substitution reactions while maintaining sufficient stability for handling and storage .
Propriétés
IUPAC Name |
lithium;6-bromo-2H-pyridin-2-ide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN.Li/c6-5-3-1-2-4-7-5;/h1-3H;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPEXCVNNIYCOGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=C[C-]=NC(=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrLiN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90462577 |
Source


|
| Record name | Lithium, (6-bromo-2-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90462577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37709-60-7 |
Source


|
| Record name | Lithium, (6-bromo-2-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90462577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5,11-Dimethyl-4,6-dihydro-3H-pyrido[4,3-b]carbazole](/img/structure/B14666824.png)


![(7S)-7-amino-1,2,3,9-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-10-one;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B14666841.png)






